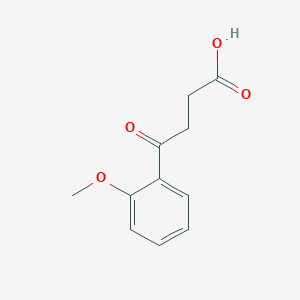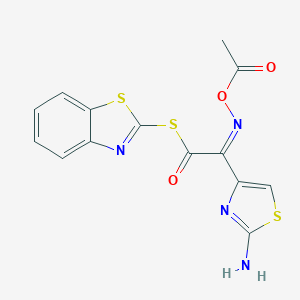![molecular formula C22H46O4Si2 B023141 Bis[tert-butyl(dimethyl)silyl] sebacate CAS No. 104255-98-3](/img/structure/B23141.png)
Bis[tert-butyl(dimethyl)silyl] sebacate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[tert-butyl(dimethyl)silyl] sebacate, also known as BTBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Bis[tert-butyl(dimethyl)silyl] sebacate has been studied for its potential applications in various scientific fields, including materials science, drug delivery, and organic electronics. In materials science, Bis[tert-butyl(dimethyl)silyl] sebacate has been used as a crosslinking agent for polymers, leading to improved mechanical properties and thermal stability. In drug delivery, Bis[tert-butyl(dimethyl)silyl] sebacate has been used as a biocompatible coating for nanoparticles, allowing for targeted drug delivery and improved bioavailability. In organic electronics, Bis[tert-butyl(dimethyl)silyl] sebacate has been used as a hole-transporting material in organic solar cells, leading to improved efficiency and stability.
Wirkmechanismus
The mechanism of action of Bis[tert-butyl(dimethyl)silyl] sebacate is not well understood, but it is believed to act as a crosslinking agent for polymers and as a stabilizer for nanoparticles. In organic electronics, Bis[tert-butyl(dimethyl)silyl] sebacate is believed to improve charge transport and reduce recombination losses, leading to improved efficiency.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of Bis[tert-butyl(dimethyl)silyl] sebacate, but it is believed to be biocompatible and non-toxic. However, further studies are needed to fully understand the potential effects of Bis[tert-butyl(dimethyl)silyl] sebacate on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bis[tert-butyl(dimethyl)silyl] sebacate is its ease of synthesis and high solubility in organic solvents, making it a convenient compound for laboratory experiments. However, one of the main limitations is the lack of information on its potential effects on living organisms, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on Bis[tert-butyl(dimethyl)silyl] sebacate, including its use in the development of new materials, drug delivery systems, and organic electronics. Further studies are needed to fully understand the mechanism of action of Bis[tert-butyl(dimethyl)silyl] sebacate and its potential effects on living organisms. Additionally, the development of new synthesis methods and the optimization of existing methods may lead to improved efficiency and scalability of Bis[tert-butyl(dimethyl)silyl] sebacate production.
Synthesemethoden
Bis[tert-butyl(dimethyl)silyl] sebacate can be synthesized via a simple reaction between sebacic acid and tert-butyl(dimethyl)silyl chloride. The reaction is typically carried out in the presence of a base catalyst, such as pyridine or triethylamine, and a solvent, such as dichloromethane or chloroform. The resulting product is a white crystalline powder that is highly soluble in organic solvents.
Eigenschaften
CAS-Nummer |
104255-98-3 |
|---|---|
Produktname |
Bis[tert-butyl(dimethyl)silyl] sebacate |
Molekularformel |
C22H46O4Si2 |
Molekulargewicht |
430.8 g/mol |
IUPAC-Name |
bis[tert-butyl(dimethyl)silyl] decanedioate |
InChI |
InChI=1S/C22H46O4Si2/c1-21(2,3)27(7,8)25-19(23)17-15-13-11-12-14-16-18-20(24)26-28(9,10)22(4,5)6/h11-18H2,1-10H3 |
InChI-Schlüssel |
XANNRUSHAVBUKW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C(C)(C)C |
Synonyme |
Decanedioic acid, bis(tert-butyldimethylsilyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



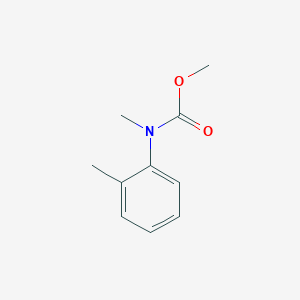
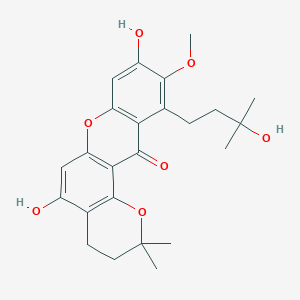
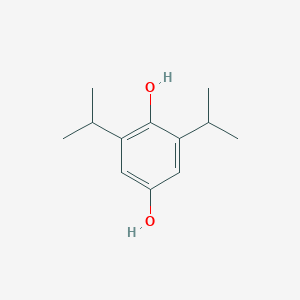
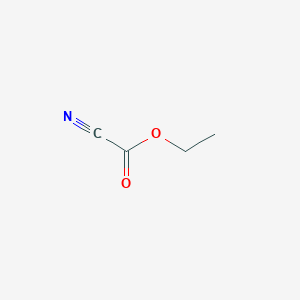
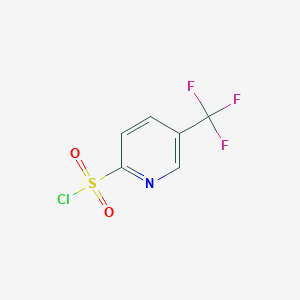
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
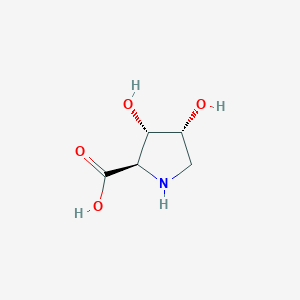
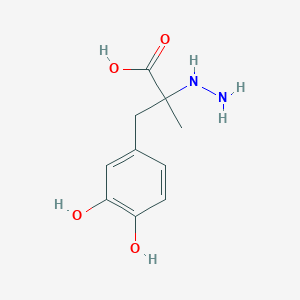
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B23089.png)
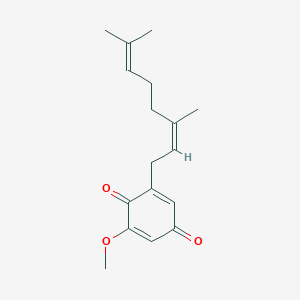
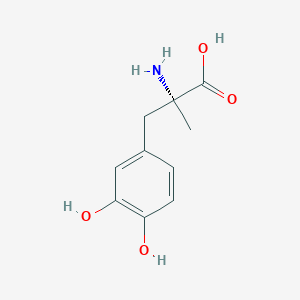
![acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B23094.png)
